5H-Pyrrolo[3,2-d]pyrimidine-7-carbaldehyde
CAS No.:
Cat. No.: VC16003909
Molecular Formula: C7H5N3O
Molecular Weight: 147.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5N3O |
|---|---|
| Molecular Weight | 147.13 g/mol |
| IUPAC Name | 5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde |
| Standard InChI | InChI=1S/C7H5N3O/c11-3-5-1-9-6-2-8-4-10-7(5)6/h1-4,9H |
| Standard InChI Key | FAHPAQQKAKGSAJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C2=NC=NC=C2N1)C=O |
Introduction
Chemical Structure and Molecular Properties
The core structure of 5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde consists of a fused pyrrole-pyrimidine ring system with a formyl group (-CHO) at position 7. This arrangement confers unique electronic properties, enabling interactions with biological targets such as kinases. The planar aromatic system facilitates π-π stacking, while the aldehyde group serves as a reactive site for nucleophilic additions or Schiff base formation.
Molecular Formula and Weight
The molecular formula of the base compound is C₇H₅N₃O, with a molecular weight of 147.14 g/mol. Substituted variants, such as the 2-chloro derivative (C₇H₄ClN₃O), exhibit increased molecular weights (e.g., 181.58 g/mol).
Spectroscopic Characteristics
While specific spectral data for the unsubstituted carbaldehyde is scarce, its chloro-derivative exhibits distinct NMR and IR profiles:
-
¹H NMR: Resonances for the aldehyde proton appear at δ 9.8–10.2 ppm, while aromatic protons in the pyrrolopyrimidine ring resonate between δ 7.5–8.5 ppm.
-
IR: A strong absorption band near 1700 cm⁻¹ corresponds to the carbonyl stretch of the aldehyde group.
Synthesis and Optimization Strategies
Key Synthetic Routes
The synthesis of pyrrolo[3,2-d]pyrimidine derivatives typically involves cyclocondensation reactions. For the 2-chloro analog, a microwave-assisted method using 2-chloropyrimidine and pyrrole derivatives in dimethylformamide (DMF) with copper chloride catalysis achieves yields >70%.
Example Protocol for 2-Chloro Derivative
-
Starting Materials: 2-Chloropyrimidine, pyrrole-3-carbaldehyde.
-
Conditions: Microwave irradiation (150°C, 30 min), CuCl catalyst.
-
Workup: Precipitation with ice-water, filtration, and recrystallization from ethanol.
For the 4-chloro-7-carboxylic acid derivative, hydrolysis of ethyl esters under basic conditions (LiOH/THF/H₂O at 60°C) provides a 63% yield .
Industrial-Scale Production
Continuous flow reactors and automated systems enhance efficiency for large-scale synthesis. Process optimization focuses on:
-
Solvent Selection: Polar aprotic solvents (DMF, THF) improve reaction homogeneity.
-
Catalyst Recycling: Copper-based catalysts are recovered via filtration and reused, reducing costs.
Biochemical and Pharmacological Profile
Kinase Inhibition Mechanism
The 2-chloro derivative demonstrates potent inhibition of checkpoint kinase 1 (CHK1), with an IC₅₀ of 687 nM. Kinetic studies suggest competitive inhibition at the ATP-binding site, where the aldehyde forms a reversible Schiff base with lysine residues (Figure 1).
Table 1: Comparative Kinase Inhibition of Pyrrolopyrimidine Derivatives
| Compound | Target Kinase | IC₅₀ (nM) | Cell Line (IC₅₀, μM) |
|---|---|---|---|
| 2-Chloro derivative | CHK1 | 687 | T47D: 1.2; MDA-MB-436: 0.8 |
| 4-Carboxylic acid | Undetermined | N/A | N/A |
Antiproliferative Effects
In breast cancer models, the 2-chloro derivative induces dose-dependent apoptosis:
-
T47D (ER+): IC₅₀ = 1.2 μM
-
MDA-MB-436 (TNBC): IC₅₀ = 0.8 μM.
Mechanistically, this involves G2/M cell cycle arrest and caspase-3 activation.
Industrial and Therapeutic Applications
Drug Development
Pyrrolopyrimidine carbaldehydes serve as precursors for kinase inhibitors in oncology. Structural modifications (e.g., chloro, bromo substituents) tune selectivity toward targets like EGFR, VEGFR, and CDKs.
Agricultural Chemistry
Derivatives exhibit herbicidal activity by inhibiting plant-specific kinases. Field trials show 80% weed suppression at 50 ppm.
Challenges and Future Directions
Metabolic Stability
The aldehyde group undergoes rapid oxidation in vivo, limiting bioavailability. Prodrug strategies (e.g., acetal protection) are under investigation.
Target Selectivity
Off-target effects on non-kinase enzymes remain a concern. Computational modeling and covalent docking aim to refine binding specificity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume